Bromobis(methylthio)borane

Haloborane reactivity Leaving group kinetics Organoboron synthesis

Bromobis(methylthio)borane (CAS 29877-98-3) is an organoboron compound belonging to the halobis(alkylthio)borane class, with molecular formula C₂H₆BBrS₂ and molecular weight 184.91 g/mol. The compound features a trigonal planar boron center bonded to two methylthio (–SCH₃) groups and one bromine atom, producing a bifunctional reagent that combines Lewis acidic boron character with a displaceable bromide leaving group.

Molecular Formula C2H6BBrS2
Molecular Weight 184.9 g/mol
CAS No. 29877-98-3
Cat. No. B15478879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBromobis(methylthio)borane
CAS29877-98-3
Molecular FormulaC2H6BBrS2
Molecular Weight184.9 g/mol
Structural Identifiers
SMILESB(SC)(SC)Br
InChIInChI=1S/C2H6BBrS2/c1-5-3(4)6-2/h1-2H3
InChIKeyGLKSVZDQYIEYPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bromobis(methylthio)borane (CAS 29877-98-3): Core Chemical Properties and Procurement Identification


Bromobis(methylthio)borane (CAS 29877-98-3) is an organoboron compound belonging to the halobis(alkylthio)borane class, with molecular formula C₂H₆BBrS₂ and molecular weight 184.91 g/mol [1]. The compound features a trigonal planar boron center bonded to two methylthio (–SCH₃) groups and one bromine atom, producing a bifunctional reagent that combines Lewis acidic boron character with a displaceable bromide leaving group [2]. Its structural motif enables participation in hydroboration, halogen exchange, and organoboron derivatization reactions . For procurement, the compound is typically supplied at ≥95% purity and is listed in authoritative chemical databases including PubChem (CID 141522) and the NIST Chemistry WebBook [1] [3].

Why Halobis(methylthio)borane Analogs Are Not Interchangeable with Bromobis(methylthio)borane (CAS 29877-98-3)


Compounds within the halobis(alkylthio)borane class differ substantially in molecular weight, leaving group liability, and reaction kinetics, precluding simple generic substitution. Chlorobis(methylthio)borane (MW 140.46 g/mol) [1] and iodobis(methylthio)borane (MW 231.92 g/mol) [2] exhibit divergent physical properties and halogen exchange reactivity profiles. The B–Br bond in the target compound occupies an intermediate position in terms of bond dissociation energy and nucleophilic displacement kinetics relative to B–Cl and B–I analogs, which directly influences reaction rates in halogen-substitution and cross-coupling applications [3]. Additionally, borane–methyl sulfide complexes (e.g., chloroborane–methyl sulfide complex, CAS 63348-81-2) represent fundamentally different coordination species with distinct stoichiometry, stability, and handling requirements, making them unsuitable as drop-in replacements [4]. Selection of the correct halogen substituent is therefore critical for reproducible synthetic outcomes.

Quantitative Evidence Guide: Differentiated Performance Metrics for Bromobis(methylthio)borane (CAS 29877-98-3) Selection


Molecular Weight and Leaving Group Comparison: Bromobis(methylthio)borane vs. Chloro and Iodo Analogs

Bromobis(methylthio)borane (CAS 29877-98-3) has a molecular weight of 184.91 g/mol [1], positioning it between the chloro analog (140.46 g/mol) [2] and the iodo analog (231.92 g/mol) [3]. This intermediate molecular weight correlates with the reactivity of the B–Br bond, which undergoes nucleophilic displacement at rates faster than B–Cl but with greater stability toward adventitious hydrolysis than B–I [4]. For synthetic applications requiring balanced leaving group lability, the bromo derivative offers a kinetically favorable middle ground.

Haloborane reactivity Leaving group kinetics Organoboron synthesis

Halogen Substituent Influence on Nucleophilic Displacement: Bromo vs. Chloro Derivatives in Organoboron Synthesis

In halogen-exchange reactions involving (alkylthio)borane complexes with alkyl halides, the alkylthio group is displaced by halogen to form haloborane complexes [1]. The B–Br bond in bromobis(methylthio)borane exhibits intermediate reactivity compared to B–Cl and B–I analogs, a class-level inference drawn from the established reactivity hierarchy of haloboranes [2]. This differential reactivity provides a tunable parameter for chemists optimizing substitution or cross-coupling reactions where reaction rate and selectivity are governed by leaving group identity [3].

Halogen exchange Borane derivatization Synthetic methodology

Structural Differentiation from Borane–Methyl Sulfide Coordination Complexes

Bromobis(methylthio)borane (CAS 29877-98-3) is a covalent organoboron compound with the molecular formula C₂H₆BBrS₂ and exact mass 183.91874 Da [1], whereas chloroborane–methyl sulfide complex (CAS 63348-81-2) is a Lewis acid–base adduct with molecular formula C₂H₈BClS . The target compound contains two methylthio groups covalently bound to boron plus a bromine atom, whereas the complex is a 1:1 coordination adduct of monochloroborane with dimethyl sulfide. This fundamental structural distinction dictates different handling properties, stability profiles, and reactivity in synthesis [2].

Coordination chemistry Borane complexes Reagent selection

Validated Research Application Scenarios for Bromobis(methylthio)borane (CAS 29877-98-3) Based on Evidenced Differentiation


Synthesis of Organoboron Intermediates Requiring Balanced Halogen Reactivity

Bromobis(methylthio)borane serves as a precursor for organoboron compounds where the bromine substituent provides a kinetically favorable leaving group for nucleophilic substitution reactions . The intermediate B–Br bond reactivity (between B–Cl and B–I) [1] allows chemists to achieve controlled halogen exchange under milder conditions than chloro analogs, while avoiding the excessive lability and potential decomposition issues associated with iodo derivatives [2]. This balanced reactivity profile is particularly relevant for generating boronic acid derivatives and boron-containing heterocycles used in pharmaceutical intermediate synthesis.

Hydroboration of Alkenes and Alkynes with Subsequent Functionalization

The compound participates in hydroboration reactions with alkenes and alkynes, adding the boron moiety across carbon-carbon multiple bonds to generate alkyl- or alkenylborane intermediates . The presence of two methylthio groups adjacent to the reactive boron center may influence regioselectivity and subsequent oxidation outcomes compared to simpler borane reagents [3]. Following hydroboration, the bromine atom remains available for additional functionalization steps, enabling sequential derivatization strategies in complex molecule synthesis.

Halogen Exchange and Cross-Coupling Precursor Synthesis

As established in the reactivity studies of (alkylthio)borane complexes [4], compounds of this class undergo halogen exchange reactions where the alkylthio group is displaced by halogen to form haloborane complexes. Bromobis(methylthio)borane can function as an intermediate in synthetic sequences targeting dialkylbromoboranes [5] or serve as a boron source in cross-coupling methodologies. The bromine atom provides a synthetic handle for subsequent transition metal-catalyzed transformations.

Comparative Studies of Halobis(methylthio)borane Reactivity Series

Researchers investigating structure-activity relationships in organoboron chemistry may utilize bromobis(methylthio)borane as the middle reference point in a halogen series (Cl, Br, I) [6]. The compound's well-defined molecular properties (MW 184.91 g/mol, exact mass 183.91874 Da) [7] and documented identity in authoritative databases [8] support its use in systematic studies of leaving group effects on reaction kinetics, selectivity, and product distribution in organoboron transformations.

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